

Preclinical Profile of Minesapride: A Novel Prokinetic Agent for Constipation

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Compound of Interest

Compound Name: Minesapride

Cat. No.: B609043

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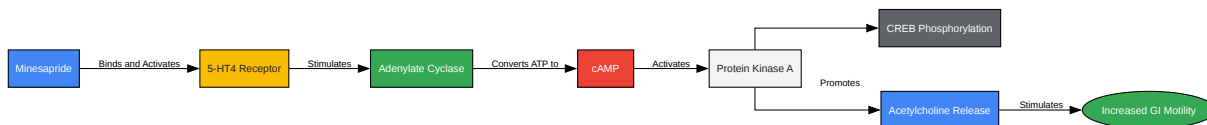
Executive Summary

Minesapride (formerly known as DSP-6952) is a novel, orally available, high-affinity partial agonist of the serotonin 5-HT₄ receptor. Extensive preclinical evaluation in various animal models has demonstrated its potential as a therapeutic agent for constipation-related gastrointestinal disorders. This document provides a comprehensive overview of the preclinical evidence for **Minesapride**, focusing on its efficacy in constipation models, its mechanism of action, and the detailed experimental protocols utilized in its evaluation. The data presented herein supports the prokinetic properties of **Minesapride**, highlighting its ability to enhance gastrointestinal motility, increase defecation, and improve transit in models of both atonic and spastic constipation, without inducing diarrhea.

Core Pharmacological Activity: 5-HT₄ Receptor Agonism

Minesapride exerts its prokinetic effects through selective partial agonism of the 5-HT₄ receptor. This receptor is a key regulator of gastrointestinal motility.[1] Activation of 5-HT₄ receptors on enteric neurons facilitates the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and enhances peristalsis.[1] The efficacy of **Minesapride** in preclinical models is directly linked to this mechanism, as its effects on colonic transit were antagonized by the selective 5-HT₄ receptor antagonist, SB-207266.[2][3]

Signaling Pathway of Minesapride



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Caption: **Minesapride's** signaling cascade.

Preclinical Efficacy in Constipation Models

Minesapride has been evaluated in several well-established animal models of constipation, demonstrating significant prokinetic effects. The following tables summarize the key quantitative findings from these studies.

Table 1: Effect of Minesapride on Whole-Gut Transit in Drug-Induced Constipation Models in Mice

Animal Model	Inducing Agent	Minesapride Dose (p.o.)	Effect	ED50 (mg/kg)
Atonic Constipation	Clonidine	Dose-dependent	Improved delay in whole-gut transit	0.429
Spastic Constipation	Morphine	Dose-dependent	Improved delay in whole-gut transit	0.310

Data sourced from Mine et al., 2018.[\[2\]](#)[\[3\]](#)

Table 2: Effect of Minesapride on Colonic Transit and Defecation in Various Species

Species	Parameter	Minesapride Dose	Route	Significant Finding
Guinea Pig	Colonic Transit Rate	3-10 mg/kg	i.g.	Significantly enhanced
Mouse	Fecal Wet Weight	1-10 mg/kg	p.o.	Rapidly increased without increasing fluid content
Conscious Dog	Colonic Giant Migrating Contractions (GMCs)	1.56 mg/kg (ED50)	-	Induced GMCs associated with defecation

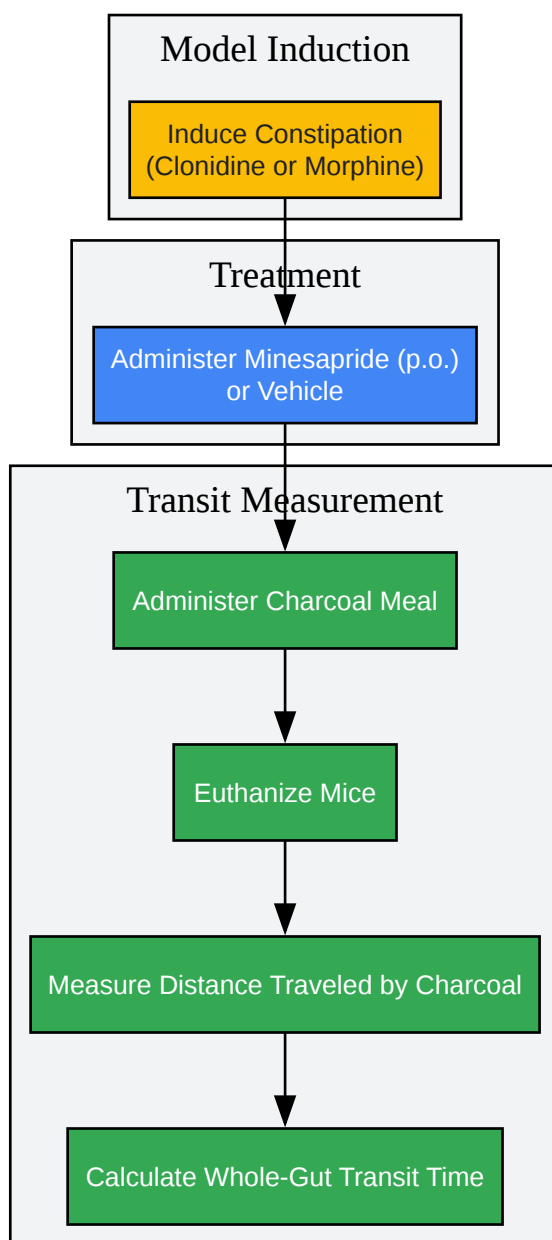
Data sourced from Mine et al., 2018.[\[2\]](#)[\[3\]](#)

Detailed Experimental Protocols

This section provides a detailed methodology for the key preclinical experiments conducted to evaluate the efficacy of **Minesapride** in constipation models.

Drug-Induced Constipation Models in Mice

This experimental workflow was designed to assess the efficacy of **Minesapride** in reversing delayed gastrointestinal transit, a hallmark of constipation.



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References

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- 2. DSP-6952, a novel 5-HT4 receptor partial agonist, inhibits visceral hypersensitivity and ameliorates gastrointestinal dysfunction in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
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